Ethyl 2-(2-amino-5-cyanophenyl)-2,2-difluoroacetate
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Overview
Description
Ethyl 2-(2-amino-5-cyanophenyl)-2,2-difluoroacetate is a chemical compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of an ethyl ester group, an amino group, a cyano group, and two fluorine atoms attached to the central carbon atom. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-amino-5-cyanophenyl)-2,2-difluoroacetate can be achieved through several methods. One common method involves the reaction of substituted aryl amines with ethyl cyanoacetate under solvent-free conditions. The reaction typically requires heating at elevated temperatures, such as 150°C, to facilitate the formation of the desired cyanoacetamide derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, reaction time, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-amino-5-cyanophenyl)-2,2-difluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The amino and cyano groups can participate in nucleophilic substitution reactions.
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can take part in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include alkyl cyanoacetates, aryl amines, and various catalysts. Reaction conditions often involve heating and the use of solvents such as dimethylformamide (DMF) or ethanol .
Major Products
The major products formed from reactions involving this compound are typically heterocyclic compounds. These products can include pyridines, pyrazoles, and other nitrogen-containing heterocycles .
Scientific Research Applications
Ethyl 2-(2-amino-5-cyanophenyl)-2,2-difluoroacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(2-amino-5-cyanophenyl)-2,2-difluoroacetate involves its interaction with molecular targets through its functional groups. The amino and cyano groups can form hydrogen bonds and participate in nucleophilic attacks, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can influence various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler ester with similar reactivity but lacking the amino and difluoro groups.
2-amino-5-cyanophenyl derivatives: Compounds with similar aromatic structures but different substituents.
Difluoroacetate derivatives: Compounds with similar fluorine substitution patterns but different functional groups.
Uniqueness
Ethyl 2-(2-amino-5-cyanophenyl)-2,2-difluoroacetate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both amino and cyano groups, along with the difluoro substitution, makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C11H10F2N2O2 |
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Molecular Weight |
240.21 g/mol |
IUPAC Name |
ethyl 2-(2-amino-5-cyanophenyl)-2,2-difluoroacetate |
InChI |
InChI=1S/C11H10F2N2O2/c1-2-17-10(16)11(12,13)8-5-7(6-14)3-4-9(8)15/h3-5H,2,15H2,1H3 |
InChI Key |
VLFTXNBQRHKOPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC(=C1)C#N)N)(F)F |
Origin of Product |
United States |
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